molecular formula C21H26N4O3 B357667 4,4-dimethyl-13-morpholin-4-yl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene CAS No. 899397-43-4

4,4-dimethyl-13-morpholin-4-yl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B357667
CAS No.: 899397-43-4
M. Wt: 382.5g/mol
InChI Key: GVJNFJGNHKHQGE-UHFFFAOYSA-N
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Description

5-isopropyl-2,2-dimethyl-8-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex heterocyclic compound. This compound is notable for its intricate structure, which includes multiple fused rings and functional groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2,2-dimethyl-8-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the pyrano and furo rings. The isopropyl and dimethyl groups are then added through alkylation reactions. The morpholinyl group is introduced in the final steps through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-2,2-dimethyl-8-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-isopropyl-2,2-dimethyl-8-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple functional groups. These interactions may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine: Shares a similar pyrimidine core but differs in the fused ring structures.

    Indole Derivatives: Contains a different heterocyclic system but may exhibit similar biological activities.

Uniqueness

5-isopropyl-2,2-dimethyl-8-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is unique due to its complex fused ring system and the presence of multiple functional groups. This structural complexity may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

899397-43-4

Molecular Formula

C21H26N4O3

Molecular Weight

382.5g/mol

IUPAC Name

4,4-dimethyl-13-morpholin-4-yl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C21H26N4O3/c1-12(2)16-14-10-27-21(3,4)9-13(14)15-17-18(28-20(15)24-16)19(23-11-22-17)25-5-7-26-8-6-25/h11-12H,5-10H2,1-4H3

InChI Key

GVJNFJGNHKHQGE-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)N5CCOCC5

Canonical SMILES

CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)N5CCOCC5

Origin of Product

United States

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